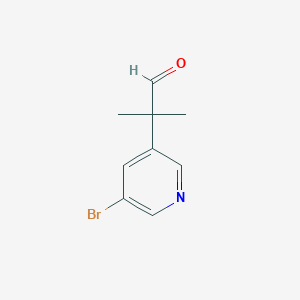

2-(5-Bromopyridin-3-yl)-2-methylpropanal

Description

Structure

3D Structure

Properties

CAS No. |

1404367-22-1 |

|---|---|

Molecular Formula |

C9H10BrNO |

Molecular Weight |

228.09 g/mol |

IUPAC Name |

2-(5-bromopyridin-3-yl)-2-methylpropanal |

InChI |

InChI=1S/C9H10BrNO/c1-9(2,6-12)7-3-8(10)5-11-4-7/h3-6H,1-2H3 |

InChI Key |

QOAUJVJWGRVUFG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C=O)C1=CC(=CN=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 5 Bromopyridin 3 Yl 2 Methylpropanal

Retrosynthetic Analysis of the Compound

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. The goal is to simplify the structure until readily available starting materials are identified.

For 2-(5-Bromopyridin-3-yl)-2-methylpropanal, the primary retrosynthetic disconnection involves the aldehyde functional group. Aldehydes are commonly synthesized via the oxidation of primary alcohols. This leads to the precursor alcohol, 2-(5-Bromopyridin-3-yl)-2-methylpropan-1-ol .

Further disconnection of this alcohol precursor focuses on the carbon-carbon bond between the pyridine (B92270) ring and the 2-methylpropan-1-ol side chain. This bond can be disconnected to reveal a nucleophilic 3-(5-bromopyridinyl) synthon and an electrophilic 2-methylpropanal synthon, or vice versa. A practical approach involves considering a Grignard or organolithium reagent derived from a 3,5-dihalopyridine reacting with a suitable electrophile, such as an ester like ethyl isobutyrate, which can then be reduced to the primary alcohol. Alternatively, a key intermediate could be an ester of 5-bromonicotinic acid, which can be reacted with a methyl-based organometallic reagent to form the tertiary carbon, followed by reduction to the primary alcohol.

This analysis suggests that key starting materials would include derivatives of 3,5-disubstituted pyridine, such as 5-bromonicotinic acid or 3,5-dibromopyridine (B18299), and simple C3 or C4 building blocks.

Convergent and Linear Synthesis Approaches

Two primary strategies can be employed for multi-step syntheses: linear and convergent synthesis.

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Reactants are added sequentially to build the target molecule step-by-step. | Conceptually simple to plan. | Overall yield can be very low for long sequences. |

| Convergent Synthesis | Key fragments are synthesized independently and then combined. | Higher overall yield, greater efficiency, and flexibility. | May require more complex planning and fragment synthesis. |

Formation of the 2-Methylpropanal Moiety

The final and crucial stage in the synthesis is the creation of the aldehyde functional group from a suitable precursor. This typically involves the synthesis of a primary alcohol followed by its selective oxidation.

The synthesis of the primary alcohol precursor, 2-(5-Bromopyridin-3-yl)-2-methylpropan-1-ol, is a key step. A plausible method involves the use of an organometallic reagent with an ester. For instance, methyl 5-bromonicotinate can be treated with two equivalents of a methyl Grignard reagent (methylmagnesium bromide) or methyllithium. This reaction would form a tertiary alcohol intermediate, which upon subsequent reduction of the ester group would not yield the desired structure.

A more effective route would involve starting with a compound that already contains the required carbon skeleton. For example, the synthesis could begin with 5-bromonicotinonitrile. Reaction with methylmagnesium bromide would yield an intermediate imine, which can be hydrolyzed to a ketone. A second Grignard reaction with a methylating agent, followed by hydroboration-oxidation of the resulting alkene, could lead to the primary alcohol. A more direct approach could involve the reaction of a 3-lithiated-5-bromopyridine with isobutyraldehyde, followed by further functional group manipulations. Given the lack of a direct published synthesis for this specific alcohol, these routes are proposed based on established organic chemistry principles.

The oxidation of a primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to a carboxylic acid. Several reliable methods are available for this transformation.

The Swern oxidation is a widely used method for converting primary alcohols to aldehydes without using heavy metals. The reaction employs dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophile such as oxalyl chloride, at low temperatures (typically -78 °C), followed by the addition of a hindered organic base like triethylamine (TEA).

The mechanism involves the formation of a reactive chlorodimethylsulfonium salt from DMSO and oxalyl chloride. The alcohol then adds to this species to form an alkoxysulfonium salt. The addition of triethylamine deprotonates the carbon adjacent to the oxygen, leading to the formation of a sulfur ylide, which then decomposes through a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.

Key Features of Swern Oxidation

| Reagents | Dimethyl sulfoxide (DMSO), Oxalyl Chloride, Triethylamine (or other hindered base) |

|---|---|

| Temperature | Low temperatures, typically -78 °C to -60 °C |

| Advantages | Mild reaction conditions, high yields, wide functional group tolerance, avoids carcinogenic chromium reagents. |

| Byproducts | Dimethyl sulfide (strong odor), carbon monoxide, carbon dioxide, triethylammonium salt. |

Variants of the Swern oxidation exist, utilizing different activating agents for DMSO, such as the Pfitzner-Moffatt protocol (using a carbodiimide) or the Parikh-Doering oxidation (using the SO₃-pyridine complex).

Besides the Swern oxidation, other mild oxidative methods are effective for the synthesis of aldehydes from primary alcohols.

Dess-Martin Periodinane (DMP) Oxidation: This method uses the hypervalent iodine compound Dess-Martin periodinane in a solvent like dichloromethane at room temperature. It is known for its mild conditions, high yields, and operational simplicity.

Pyridinium Chlorochromate (PCC) Oxidation: PCC is a milder version of chromic acid-based oxidants. It effectively oxidizes primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. However, chromium-based reagents are toxic and generate hazardous waste.

TEMPO-Catalyzed Oxidation: This method uses a stable nitroxyl radical, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), as a catalyst in conjunction with a stoichiometric co-oxidant like sodium hypochlorite or air. This system is highly selective for primary alcohols and is considered a "green" chemistry alternative.

Comparison of Mild Oxidation Methods

| Method | Oxidizing Agent(s) | Typical Conditions | Key Advantages |

|---|---|---|---|

| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N | -78 °C, CH₂Cl₂ | High yield, avoids heavy metals. |

| DMP Oxidation | Dess-Martin Periodinane | Room Temp, CH₂Cl₂ | Mild, high yield, simple workup. |

| PCC Oxidation | Pyridinium Chlorochromate | Room Temp, CH₂Cl₂ | Effective and reliable. |

| TEMPO Catalysis | TEMPO (catalyst), NaOCl or Air | Room Temp, Biphasic or Organic Solvent | Green, highly selective. |

Oxidation Reactions for Aldehyde Formation

Elaboration of the 5-Bromopyridine Moiety

A critical aspect of synthesizing this compound is the precise installation of the bromine atom at the C5 position of the pyridine ring, which already bears a substituent at the C3 position. Various strategies can be employed to achieve this specific substitution pattern.

Direct Bromination Strategies

Direct electrophilic bromination of a 3-substituted pyridine ring can be a straightforward approach. The regioselectivity of this reaction is heavily influenced by the nature of the existing substituent at the C3 position and the reaction conditions. For activated pyridine systems, such as those containing amino, hydroxy, or methoxy groups, direct bromination can proceed with high regioselectivity. thieme-connect.comresearchgate.net N-bromosuccinimide (NBS) is a commonly used brominating agent for these transformations, often yielding monobrominated derivatives in high yields. thieme-connect.com The choice of solvent also plays a crucial role, with acetonitrile being effective for regioselective monobromination. thieme-connect.comresearchgate.net

Starting with a precursor like 3-formylpyridine, direct bromination using reagents such as N-bromosuccinimide (NBS) can be employed to introduce the bromine atom. pipzine-chem.com The aldehyde group is moderately deactivating, which can direct the incoming electrophile to the C5 position.

Table 1: Examples of Direct Bromination of Substituted Pyridines

| Starting Material | Brominating Agent | Solvent | Major Product | Reference |

|---|---|---|---|---|

| 3-Aminopyridine | NBS | Acetonitrile | 2-Amino-5-bromopyridine | thieme-connect.com |

| 3-Hydroxypyridine | Br2/NaOH | Water | 2-Bromo-3-hydroxypyridine | thieme-connect.com |

| 3-Formylpyridine | NBS | Dichloromethane | 5-Bromo-3-formylpyridine | pipzine-chem.com |

Halogen-Dance Reactions in Pyridine Synthesis

The halogen dance reaction is a base-catalyzed intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. wikipedia.orgclockss.org This rearrangement can be a powerful tool for accessing substitution patterns that are difficult to obtain through direct functionalization. clockss.org The reaction is typically initiated by a strong base, such as lithium diisopropylamide (LDA), which deprotonates the ring, leading to a migration of the halogen to a thermodynamically more stable position. wikipedia.orgclockss.org

This strategy could be envisioned starting from a different bromopyridine isomer. For instance, a precursor with a bromine atom at a different position could potentially be isomerized to the desired 5-bromo-substituted intermediate under basic conditions. The driving force for the migration is the formation of a more stable organometallic intermediate. wikipedia.org Halogen dance reactions can facilitate 1,2-, 1,3-, and 1,4-halogen shifts, providing flexible routes for the functionalization of heterocycles. clockss.org

Table 2: Overview of Halogen Dance Reactions in Pyridine Derivatives

| Substrate | Base | Type of Shift | Application | Reference |

|---|---|---|---|---|

| 3-Bromo-4-ethoxypyridine | Amide Base | 1,2-shift | Amination studies | clockss.orgresearchgate.net |

| 3-Fluoro-4-iodoquinoline | LDA | 1,3-shift | Synthesis of Cryptomisrine | wikipedia.org |

| Halopyridines | LDA or n-BuLi | 1,2-, 1,3-, 1,4-shifts | Synthesis of multi-substituted pyridines | clockss.org |

Palladium-Catalyzed Cross-Coupling Precursors

Palladium-catalyzed cross-coupling reactions offer a versatile and highly selective method for constructing the 3,5-disubstituted pyridine core. A common strategy involves starting with a dihalogenated pyridine, such as 3,5-dibromopyridine, and performing a regioselective cross-coupling reaction.

For example, a Suzuki cross-coupling reaction can be used to introduce a substituent at the C3 position while leaving the bromine at the C5 position intact for the final product. mdpi.com The selectivity of the reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions. Alternatively, a bromine-magnesium exchange reaction on a di-substituted pyridine can be performed with high regioselectivity, allowing for the subsequent reaction with an electrophile at one position while retaining the bromine at the other. This approach enables the synthesis of various polyfunctional trisubstituted pyridines.

Table 3: Palladium-Catalyzed Reactions for Precursor Synthesis

| Pyridine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh3)4 / K3PO4 | 5-Aryl-2-methylpyridin-3-amine | mdpi.com |

| 3,5-Dibromo-2-tosyloxypyridine | Grignard Reagents | iso-PrMgCl·LiCl | 3-Substituted-5-bromo-2-tosyloxypyridine | |

| 2-Bromopyridine | Secondary Amides | CuI / 1,10-phenanthroline | 2-N-substituted aminopyridines | mdpi.com |

Catalytic Approaches in Synthesis

The formation of the carbon-carbon bond at the alpha-position of the propanal moiety is a key step in the synthesis of the target molecule. Both transition metal catalysis and organocatalysis provide powerful methods to achieve this transformation.

Transition Metal Catalysis for C-C Bond Formation

Palladium-catalyzed α-arylation of carbonyl compounds is a well-established method for forming C-C bonds between an aryl halide and the α-carbon of an aldehyde or ketone. acs.orgmdpi.comnih.gov This reaction typically involves the use of a palladium catalyst with bulky, electron-rich phosphine ligands. acs.orgrsc.org The reaction proceeds through the formation of a palladium enolate intermediate, which then undergoes reductive elimination with the aryl halide to form the desired product. mdpi.com

For the synthesis of this compound, this would involve the coupling of a 3-substituted-5-bromopyridine with isobutyraldehyde. The choice of ligand is crucial to prevent side reactions such as aldol (B89426) condensation. researchgate.net

Table 4: Transition Metal-Catalyzed α-Arylation of Aldehydes

| Aldehyde | Aryl Halide | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Isobutanal | 2-Chlorotoluene | Pd complex | 2-Methyl-2-(o-tolyl)propanal | acs.org |

| Various Aldehydes | Aryl Bromides/Chlorides | Pd(OAc)2 / Bulky Phosphine Ligands | α-Aryl Aldehydes | organic-chemistry.orgacs.orgnih.gov |

| α-Alkyl-α-aryl aldehydes | Aryl Bromides | Pd-catalyst | Chiral α-quaternary aldehydes | researchgate.net |

Organocatalytic Methods

Organocatalysis offers a metal-free alternative for the α-functionalization of aldehydes. chembites.org Enamine catalysis, using a chiral secondary amine catalyst, can be employed to activate aldehydes towards nucleophilic attack. The aldehyde reacts with the amine catalyst to form a nucleophilic enamine intermediate.

In the context of synthesizing the target molecule, an enamine derived from isobutyraldehyde could react with a suitable 5-bromopyridine electrophile. While direct reaction with aryl halides can be challenging, the use of more electrophilic arylating agents like diaryliodonium salts in combination with organocatalysis has proven effective for the α-arylation of aldehydes. organic-chemistry.orgchembites.org This approach can provide enantioselective construction of the α-aryl aldehyde moiety. organic-chemistry.orgchembites.org

Table 5: Organocatalytic α-Arylation of Aldehydes

| Aldehyde | Arylating Agent | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|

| Various Aldehydes | Diaryliodonium salts | Chiral amine + Cu(I) salt | Enantioselective arylation | organic-chemistry.orgchembites.org |

| Propanal | 4-(Bromomethyl)pyridine | Chiral imidazolidinone + Ir photoredox catalyst | Enantioselective α-benzylation | synblock.com |

Stereoselective Synthesis of the Compound

The creation of the chiral quaternary center in this compound is a significant synthetic challenge. Various strategies in asymmetric synthesis can be adapted to achieve this, including asymmetric induction, the use of chiral auxiliaries, and enantioselective catalysis.

Asymmetric induction in the synthesis of α-quaternary aldehydes often involves the diastereoselective alkylation of a chiral enolate or its equivalent. For a molecule like this compound, a potential strategy would involve the use of a chiral starting material that directs the stereochemical outcome of a key bond-forming step.

Detailed research findings on analogous transformations suggest that high levels of diastereoselectivity can be achieved by carefully selecting the chiral directing group and optimizing reaction conditions.

Table 1: Conceptual Asymmetric Induction Strategies

| Strategy | Key Transformation | Potential Chiral Director | Expected Outcome |

|---|---|---|---|

| Substrate-controlled alkylation | Diastereoselective methylation of a chiral precursor | Chiral alcohol or amine on the pyridine ring | Diastereomerically enriched intermediate |

Chiral auxiliaries are removable chiral groups that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is cleaved to yield the enantiomerically enriched product. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be attached to a propanal derivative, followed by diastereoselective α-methylation and α-arylation.

A well-established method involves the use of Evans oxazolidinone auxiliaries. youtube.com For example, an N-propanoyl oxazolidinone could be deprotonated to form a stereodefined enolate, which can then undergo diastereoselective alkylation. youtube.com In this case, sequential alkylation, first with a methylating agent and then with 3-bromo-5-iodopyridine (or a related electrophile), could be envisioned. The steric hindrance of the auxiliary would direct the incoming electrophiles to opposite faces of the enolate, thereby controlling the stereochemistry at the α-position. After the alkylation steps, the auxiliary can be cleaved to furnish the chiral aldehyde.

Pseudoephedrine is another effective chiral auxiliary that can be used to form chiral amides, which can then be selectively alkylated at the α-position. wikipedia.org

Table 2: Potential Chiral Auxiliary-Mediated Reactions

| Chiral Auxiliary | Key Intermediate | Reaction Sequence | Potential Diastereomeric Ratio |

|---|---|---|---|

| Evans Oxazolidinone | N-acyl oxazolidinone | 1. Deprotonation 2. Sequential α-alkylation 3. Auxiliary cleavage | >95:5 |

| Pseudoephedrine | N-acyl pseudoephedrine amide | 1. Enolate formation 2. Diastereoselective alkylation 3. Amide cleavage | High |

Enantioselective catalysis offers a more atom-economical approach to stereoselective synthesis, as it uses a catalytic amount of a chiral molecule to generate a large quantity of an enantiomerically enriched product. For the synthesis of α-quaternary aldehydes, several catalytic methods could be adapted.

One potential route is the copper-catalyzed enantioselective allylic alkylation of a suitable pronucleophile with an allyl electrophile, followed by oxidative cleavage of the double bond to the aldehyde. While this is a multi-step process, it allows for the construction of the quaternary center with high enantioselectivity. nih.gov

Another approach involves the enantioselective α-arylation of a pre-existing α-methyl aldehyde. Organocatalysis, using chiral amines to form chiral enamines in situ, has been successfully employed for the α-functionalization of aldehydes. thieme-connect.com A chiral secondary amine catalyst could be used to facilitate the enantioselective reaction of 2-methylpropanal with an electrophilic source of the 5-bromopyridin-3-yl group.

Table 3: Enantioselective Catalytic Approaches

| Catalytic System | Reaction Type | Substrates | Potential Enantiomeric Excess |

|---|---|---|---|

| Copper-Chiral Phosphine | Allylic Alkylation | Propanal derivative and a pyridine-containing allyl electrophile | >90% ee |

| Chiral Amine (Organocatalysis) | α-Arylation | 2-Methylpropanal and an electrophilic 5-bromopyridine reagent | 71-91% ee thieme-connect.com |

Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry, or continuous processing, has emerged as a powerful tool in modern organic synthesis, offering advantages such as improved safety, better heat and mass transfer, and enhanced scalability. nih.gov These benefits are particularly relevant for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. nih.gov

The synthesis of chiral aldehydes and the introduction of aryl groups can be effectively translated from batch to continuous flow processes. nih.govacs.org For the synthesis of this compound, a continuous flow setup could be envisioned for several key steps. For instance, an enantioselective catalytic α-arylation could be performed by passing the substrates and catalyst through a heated or cooled packed-bed reactor containing the immobilized chiral catalyst. nih.gov This approach allows for easy separation of the catalyst from the product stream and can lead to higher productivity. nih.gov

Furthermore, flow chemistry enables the use of reaction conditions that are often challenging to implement in traditional batch reactors, such as high pressures and temperatures, which can accelerate reaction rates and improve efficiency. nih.gov The generation and use of unstable intermediates can also be better controlled in a continuous flow system due to the small reactor volumes and short residence times. rsc.org

Table 4: Application of Flow Chemistry in the Synthesis

| Synthetic Step | Flow Reactor Type | Advantages | Potential Outcome |

|---|---|---|---|

| Enantioselective Catalysis | Packed-bed reactor with immobilized catalyst | Catalyst recycling, higher throughput, precise temperature control | Increased productivity and catalyst lifetime nih.gov |

| α-Arylation | Microreactor | Enhanced mixing, rapid heat exchange, safe handling of reactive intermediates | Improved yield and selectivity, safer process acs.org |

Chemical Reactivity and Mechanistic Investigations of 2 5 Bromopyridin 3 Yl 2 Methylpropanal

Reactivity of the Aldehyde Functional Group

The aldehyde moiety in 2-(5-bromopyridin-3-yl)-2-methylpropanal is a focal point for a diverse array of chemical transformations, primarily involving nucleophilic additions, as well as oxidation and reduction processes.

Nucleophilic Addition Reactions

The electron-deficient nature of the carbonyl carbon in this compound makes it an excellent electrophile for a variety of nucleophiles. This reactivity is central to the construction of more complex molecular architectures.

Aldol (B89426) and related condensation reactions are fundamental carbon-carbon bond-forming processes. For aldehydes like this compound, which lack α-hydrogens, they can only act as the electrophilic partner in crossed aldol reactions. A particularly relevant variant is the Knoevenagel condensation, where the aldehyde reacts with a compound possessing an active methylene (B1212753) group.

Research on pyridinecarbaldehydes has demonstrated their successful participation in Knoevenagel condensations. For instance, catalyst-free Knoevenagel condensations of various pyridinecarbaldehydes with active methylene compounds such as malononitrile (B47326) and ethyl cyanoacetate (B8463686) proceed efficiently in an ethanol-water mixture at room temperature, affording high yields of the corresponding electron-deficient alkenes, predominantly with E-selectivity. bas.bg The reaction is driven by the high reactivity of the pyridyl aldehyde and the acidity of the methylene protons. The electron-withdrawing nature of the pyridine (B92270) ring in this compound is expected to facilitate this reaction.

| Aldehyde | Active Methylene Compound | Product | Yield (%) |

|---|---|---|---|

| Pyridine-4-carbaldehyde | Malononitrile | 2-(Pyridin-4-ylmethylene)malononitrile | 95 |

| Pyridine-3-carbaldehyde | Malononitrile | 2-(Pyridin-3-ylmethylene)malononitrile | 92 |

| Pyridine-2-carbaldehyde | Malononitrile | 2-(Pyridin-2-ylmethylene)malononitrile | 90 |

| Pyridine-4-carbaldehyde | Ethyl cyanoacetate | Ethyl 2-cyano-3-(pyridin-4-yl)acrylate | 94 |

| Pyridine-3-carbaldehyde | Ethyl cyanoacetate | Ethyl 2-cyano-3-(pyridin-3-yl)acrylate | 93 |

| Pyridine-2-carbaldehyde | Ethyl cyanoacetate | Ethyl 2-cyano-3-(pyridin-2-yl)acrylate | 91 |

Aldehydes readily react with primary amines to form imines (Schiff bases) and with secondary amines to yield enamines. These reactions are typically acid-catalyzed and reversible. The formation of imines from this compound would proceed through the nucleophilic attack of a primary amine on the carbonyl carbon, followed by dehydration. Similarly, reaction with a secondary amine would lead to an enamine, although in the case of this specific aldehyde, which lacks α-hydrogens, enamine formation would not be a direct, simple process.

The pH of the reaction medium is a critical parameter in imine formation, with the optimal pH generally being mildly acidic (around 5). This is because the acid serves to protonate the hydroxyl intermediate, facilitating its departure as water, but at very low pH, the amine nucleophile becomes protonated and non-nucleophilic.

The conversion of aldehydes to alkenes can be efficiently achieved through the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. Both involve the reaction of the aldehyde with a phosphorus-stabilized carbanion.

The Wittig reaction utilizes a phosphonium (B103445) ylide. The stereochemical outcome is dependent on the nature of the ylide. Unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.orgwikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction , which employs a phosphonate (B1237965) carbanion, offers several advantages over the Wittig reaction. The phosphonate carbanions are generally more nucleophilic than the corresponding phosphonium ylides and the resulting phosphate (B84403) byproduct is water-soluble, simplifying purification. wikipedia.orgorgsyn.org The HWE reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. wikipedia.orgtcichemicals.comtcichemicals.com However, modifications to the phosphonate reagent, such as the Still-Gennari modification using bis(2,2,2-trifluoroethyl)phosphonates, can lead to the preferential formation of (Z)-alkenes. wikipedia.orgchem-station.com

For a sterically hindered aldehyde like this compound, the HWE reaction would likely be the more effective method for olefination due to the higher reactivity of the phosphonate carbanion.

| Reaction | Reagent Type | Predominant Alkene Isomer |

|---|---|---|

| Wittig | Unstabilized Ylide (e.g., R=alkyl) | (Z)-alkene |

| Wittig | Stabilized Ylide (e.g., R=COOR', COR) | (E)-alkene |

| Horner-Wadsworth-Emmons | Standard Phosphonate (e.g., (EtO)2P(O)CH2COOEt) | (E)-alkene |

| HWE (Still-Gennari) | Fluorinated Phosphonate (e.g., (CF3CH2O)2P(O)CH2COOR) | (Z)-alkene |

The addition of an allyl group to the aldehyde functionality of this compound would result in the formation of a homoallylic alcohol, a valuable synthetic intermediate. Barbier-type reactions are particularly well-suited for this transformation. In a Barbier reaction, an organometallic reagent is generated in situ from an allyl halide and a metal, which then adds to the carbonyl group. wikipedia.org

Metals such as magnesium, zinc, indium, and samarium are commonly used. wikipedia.org These reactions are known for their high chemoselectivity, often reacting preferentially with aldehydes in the presence of other functional groups like ketones or esters. wikipedia.org The Nozaki-Hiyama-Kishi (NHK) reaction, which utilizes chromium(II) salts, often in combination with a nickel(II) co-catalyst, is another powerful method for the allylation of aldehydes with high functional group tolerance. wikipedia.orgjk-sci.comnumberanalytics.com Given the presence of the bromo- and pyridinyl- functionalities in the target molecule, the high chemoselectivity of these reactions would be advantageous.

Oxidation and Reduction Reactions

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: A variety of oxidizing agents can be employed for the conversion of the aldehyde to the corresponding carboxylic acid, 2-(5-bromopyridin-3-yl)-2-methylpropanoic acid. Common laboratory reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O). More modern and selective methods often utilize reagents such as Oxone or catalytic systems. organic-chemistry.org For instance, the oxidation of 3-methylpyridine (B133936) to nicotinic acid (pyridine-3-carboxylic acid) is an industrial process that can be achieved through various oxidative routes, highlighting the stability of the pyridine ring to many oxidizing conditions. google.com

Reduction: The reduction of the aldehyde to a primary alcohol, [2-(5-bromopyridin-3-yl)-2-methylpropan-1-ol], can be accomplished using a range of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that readily reduces aldehydes and ketones and is compatible with many other functional groups. masterorganicchemistry.comecochem.com.co Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent that will also reduce the aldehyde to the primary alcohol. byjus.commasterorganicchemistry.comic.ac.uk Catalytic hydrogenation, for example using hydrogen gas with a palladium on carbon (Pd/C) catalyst, is another effective method, although under more forcing conditions, the pyridine ring itself can also be reduced to a piperidine (B6355638) ring. nih.gov

| Transformation | Reagent | Product Functional Group | General Selectivity/Notes |

|---|---|---|---|

| Oxidation | KMnO4, H2CrO4 | Carboxylic Acid | Strong, non-selective oxidants. |

| Ag2O (Tollens' reagent) | Carboxylic Acid | Mild, selective for aldehydes. | |

| Oxone | Carboxylic Acid | Mild and efficient. organic-chemistry.org | |

| Reduction | NaBH4 | Primary Alcohol | Mild and selective for carbonyls. masterorganicchemistry.com |

| LiAlH4 | Primary Alcohol | Strong, less selective; reduces many other functional groups. byjus.commasterorganicchemistry.com | |

| H2 / Pd-C | Primary Alcohol | Effective; potential for pyridine ring reduction under harsh conditions. nih.gov |

Information regarding "this compound" is currently unavailable.

Extensive research has been conducted to gather information on the chemical reactivity and mechanistic investigations of the compound "this compound," specifically focusing on its α-functionalization reactions, cyclization reactions involving the aldehyde, and the reactivity of its 5-bromopyridine moiety. However, no specific experimental data or research findings concerning α-halogenation, α-arylation, or cyclization reactions for this particular compound could be located in the available literature. Similarly, details regarding Suzuki-Miyaura coupling reactions at the bromine position for "this compound" were not found.

Therefore, the requested article, which was to be structured around the detailed chemical reactivity of this specific compound, cannot be generated at this time due to the absence of relevant scientific data. The required detailed research findings and data tables for the outlined sections and subsections are not available in the public domain based on the conducted searches.

Reactivity of the 5-Bromopyridine Moiety

Metal-Catalyzed Cross-Coupling Reactions at the Bromine Position

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons (like that of the bromopyridine) and sp-hybridized carbons of terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. For this compound, this reaction would be expected to yield a 5-alkynylpyridine derivative. The reaction conditions, including the choice of palladium catalyst, ligand, copper source, base, and solvent, would need to be optimized to achieve good yields, especially given the presence of the aldehyde functional group which could potentially interfere with the catalytic cycle.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. This reaction is known for its high functional group tolerance and is widely used in the synthesis of complex organic molecules. Theoretically, this compound could be coupled with various organozinc reagents (alkyl, aryl, vinyl, etc.) to introduce a new substituent at the 5-position of the pyridine ring. The choice of catalyst and reaction conditions would be critical to prevent side reactions and ensure a high yield of the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction would enable the synthesis of 5-aminopyridine derivatives from this compound by reacting it with a primary or secondary amine in the presence of a palladium catalyst and a base. The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide range of amines and aryl halides.

Ullmann-Type Cross-Coupling Reactions

Ullmann-type reactions are copper-catalyzed cross-coupling reactions that are often used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. These reactions typically require higher temperatures than their palladium-catalyzed counterparts. For this compound, an Ullmann condensation could be employed to introduce an aryloxy or amino group at the 5-position. For instance, reacting it with a phenol (B47542) in the presence of a copper catalyst and a base would be expected to yield a diaryl ether derivative.

Nucleophilic Aromatic Substitution on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to occur, the aromatic ring must be activated by electron-withdrawing groups. While the pyridine nitrogen itself is electron-withdrawing, the reactivity of this compound towards SNAr at the 5-position would likely require harsh conditions or further activation of the ring.

Deprotonative Functionalization of the Pyridine Ring

Deprotonative functionalization, or directed ortho-metalation (DoM), involves the deprotonation of an aromatic ring directed by a functional group, followed by quenching with an electrophile. While there are no specific reports for this compound, this strategy could potentially be used to functionalize the pyridine ring at positions ortho to the directing group, although the directing ability of the substituents would need to be considered.

Pyridine N-Oxidation and Subsequent Transformations

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide can activate the positions ortho and para to the nitrogen for nucleophilic attack. Following a reaction at one of these positions, the N-oxide can be deoxygenated to restore the pyridine ring. This two-step strategy could provide an alternative route to functionalized derivatives of this compound.

Combined and Chemoselective Transformations

The strategic functionalization of this compound hinges on the ability to control the chemoselectivity of reactions, targeting either the aldehyde or the bromo-pyridine group. Furthermore, the proximity and electronic interplay of these groups can be exploited in elegant tandem and cascade reactions to build molecular complexity in a single synthetic operation.

Selective Reactivity of Aldehyde vs. Bromo-Pyridine

The orthogonal reactivity of the aldehyde and the carbon-bromine bond on the pyridine ring allows for selective transformations under specific conditions. The aldehyde group, with its electrophilic carbon, is susceptible to nucleophilic attack and redox reactions, while the bromo-pyridine moiety is a versatile handle for transition-metal-catalyzed cross-coupling reactions.

The selective transformation of the aldehyde group in the presence of the bromo-pyridine can be achieved through various standard organic reactions. For instance, the reduction of the aldehyde to the corresponding primary alcohol can be accomplished using mild reducing agents. Similarly, the aldehyde can be converted into an alkene via the Wittig reaction. The Wittig reaction is known to tolerate a variety of functional groups, including aryl halides, making it a suitable method for the olefination of this compound without affecting the bromo-pyridine moiety. wikipedia.orgrsc.org

Conversely, the bromo-pyridine functionality can be selectively targeted, most notably in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org For example, a Suzuki coupling could be employed to introduce a new aryl or alkyl group at the 5-position of the pyridine ring. To prevent unwanted side reactions with the aldehyde, it can be temporarily protected as an acetal (B89532). Acetals are stable to the basic conditions often employed in cross-coupling reactions and can be easily removed upon completion of the reaction. wikipedia.orgpressbooks.publibretexts.org

Another approach to selectively react at the bromo-pyridine site is through direct acylation reactions. Palladium-catalyzed direct acylation of aryl bromides with aldehydes has been reported, which could potentially be adapted for an intermolecular reaction involving this compound, although the intramolecular variant would be more complex. mdpi.comorganic-chemistry.org Grignard reagents can also react with bromopyridines, often in the presence of a catalyst, to form new carbon-carbon bonds. pressbooks.pubrsc.org The chemoselectivity of such a reaction would depend on the relative reactivity of the Grignard reagent towards the aldehyde versus the bromo-pyridine. In some cases, Grignard exchange reactions at low temperatures can favor reaction at the aryl halide. bath.ac.uk

| Reaction Type | Substrate Features | Reagents and Conditions | Product Type | Selectivity Notes | Reference |

|---|---|---|---|---|---|

| Wittig Reaction | Aldehyde with other functional groups | Phosphonium ylide | Alkene | Tolerates esters, ethers, and aryl halides. | wikipedia.org |

| Suzuki Coupling | Aryl bromide with an aldehyde (protected) | Pd catalyst, boronic acid, base | Biaryl | Aldehyde protected as an acetal to prevent side reactions. | pressbooks.pub |

| Grignard Reaction | Bromopyridine | Alkylmagnesium halide, CoCl₂ | Alkylpyridine | Catalyst enhances substitution at the bromine-bearing carbon. | rsc.org |

| Selective Reduction | Aldehyde in the presence of a ketone | Sodium dithionite (B78146) under flow conditions | Alcohol | Demonstrates high selectivity for aldehyde reduction over ketone. | wikipedia.org |

Tandem and Cascade Reactions

Tandem and cascade reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. nih.gov The structure of this compound is well-suited for designing such reaction sequences.

A plausible tandem reaction could be initiated by a nucleophilic addition to the aldehyde, followed by an intramolecular cyclization. For instance, a three-component reaction involving an amine, an aldehyde, and a third component can lead to the formation of complex heterocyclic structures. In a related example, 2-chloroquinoline-3-carbaldehydes undergo a palladium-catalyzed tandem reaction with isocyanides to form novel quinoline (B57606) derivatives. rsc.orgresearchgate.net While a different heterocyclic system, this illustrates the potential for the aldehyde on an aromatic halide to initiate a cascade.

Another possibility involves an initial reaction at the bromo-pyridine site, which then triggers a subsequent transformation of the aldehyde. For example, a Heck coupling could introduce a vinyl group, which could then participate in an intramolecular cyclization with the aldehyde.

Cascade reactions often proceed through a series of interconnected steps, where the product of one reaction becomes the substrate for the next. nih.gov A hypothetical cascade involving this compound could start with the formation of an enamine from the aldehyde. This enamine could then participate in a formal [3+3] cycloaddition with an unsaturated aldehyde or ketone to construct a new pyridine ring. rsc.org

Furthermore, multicomponent reactions (MCRs) are a powerful class of tandem processes. A one-pot, three-component tandem reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides has been used for the synthesis of highly functionalized pyridines. Current time information in Pasuruan, ID.researchgate.netmdpi.com This highlights the utility of aldehydes as key building blocks in the construction of pyridine scaffolds through cascade processes.

| Reaction Name/Type | Starting Material Features | Key Steps | Final Product | Reference |

|---|---|---|---|---|

| Three-Component Pyridine Synthesis | Aldehydes, malononitrile, N-alkyl-2-cyanoacetamides | Knoevenagel condensation, Michael addition, intramolecular cyclization, aromatization | Highly functionalized pyridines | Current time information in Pasuruan, ID. |

| Palladium-Catalyzed Tandem Reaction | 2-Chloroquinoline-3-carbaldehydes, isocyanides | Amidation, lactamization, or carbamate (B1207046) formation | Novel quinoline derivatives | rsc.org |

| Formal [3+3] Cycloaddition | Enamines (from aldehydes), unsaturated aldehydes/ketones | Condensation and cyclization | Substituted pyridines | rsc.org |

| Chemo-Enzymatic Cascade | Cinnamic acid derivatives (from aldehydes) | Carboxylate reduction, selective C-C double bond reduction | Chiral fragrance aldehydes | mdpi.comresearchgate.net |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights

Elucidation of Reaction Intermediates via Advanced NMR Spectroscopy

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignment

There are no available 2D NMR spectra (COSY, HSQC, HMBC, or NOESY) for this compound in the scientific literature. Such analyses would be essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and confirming the connectivity of the molecule.

Dynamic NMR for Conformational and Mechanistic Studies

Studies involving dynamic NMR spectroscopy to investigate the conformational dynamics, such as the rotational barrier around the bond connecting the pyridine (B92270) ring and the quaternary carbon, have not been reported for this molecule.

Mass Spectrometry for Reaction Monitoring and Product Characterization

Specific mass spectrometry data for 2-(5-Bromopyridin-3-yl)-2-methylpropanal is not available.

High-Resolution Mass Spectrometry for Elemental Composition

While the theoretical exact mass can be calculated, no experimental high-resolution mass spectrometry (HRMS) data has been published to confirm the elemental composition of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

There are no documented tandem mass spectrometry (MS/MS) studies. Such an analysis would be necessary to understand the compound's fragmentation patterns under mass spectrometric conditions, providing further structural confirmation.

X-ray Crystallography for Absolute Stereochemistry and Conformation

The crystal structure of this compound has not been determined, as no X-ray crystallography data is present in crystallographic databases. This technique would be the definitive method for determining its solid-state conformation.

Chromatographic Methods for Reaction Monitoring and Purity Assessment

Chromatographic techniques are indispensable tools for monitoring the progress of chemical reactions and assessing the purity of the resulting products. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods for the analysis of organic compounds like this compound.

In a typical reaction producing this compound, small aliquots of the reaction mixture can be withdrawn at regular intervals, quenched, and analyzed by HPLC or GC. By comparing the peak areas of the starting materials, intermediates, and the final product, a reaction profile can be constructed. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize the yield and minimize the formation of impurities.

The purity of the final isolated this compound is also determined using these chromatographic methods. A high-purity sample will ideally show a single major peak corresponding to the product. The presence of other peaks indicates the presence of impurities, which can be identified by techniques such as mass spectrometry (MS) coupled with chromatography (e.g., GC-MS or LC-MS).

A hypothetical HPLC method for monitoring the synthesis of this compound is detailed in the table below.

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents a standard starting point for method development. The actual parameters may need to be optimized based on the specific reaction mixture and the impurities present.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it can exist as two non-superimposable mirror images called enantiomers. In many applications, particularly in the pharmaceutical industry, only one enantiomer exhibits the desired biological activity, while the other may be inactive or even harmful. Therefore, it is crucial to determine the enantiomeric excess (ee), which is a measure of the purity of a single enantiomer in a mixture.

Chiral chromatography is the gold standard for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the CSP is critical and often requires screening of various commercially available columns.

For the determination of the enantiomeric excess of this compound, a chiral HPLC method would be developed. A sample of the compound would be injected onto a chiral column, and the two enantiomers would elute at different retention times. The enantiomeric excess can be calculated from the areas of the two peaks using the following formula:

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

A hypothetical chiral HPLC method for the enantiomeric separation of this compound is outlined below.

| Parameter | Value |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |

| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

The development of a robust chiral separation method is essential for quality control and for optimizing asymmetric syntheses of this compound.

In Situ Spectroscopic Techniques for Real-Time Reaction Analysis

While chromatographic methods provide snapshots of a reaction at discrete time points, in-situ spectroscopic techniques offer the advantage of monitoring the reaction continuously in real-time, without the need for sampling. This provides a more detailed and dynamic understanding of the reaction kinetics and mechanism.

Techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can be employed for in-situ monitoring of the synthesis of this compound. By inserting a probe directly into the reaction vessel, the concentrations of reactants, intermediates, and products can be tracked as a function of time.

For example, in-situ FTIR could be used to monitor the disappearance of a key vibrational band of a starting material and the appearance of a characteristic band of the aldehyde product. This data can be used to determine the reaction rate constant and to identify any transient intermediates that may be formed during the reaction.

The table below summarizes the potential application of in-situ spectroscopic techniques for the analysis of the synthesis of this compound.

| Technique | Information Obtained |

| In-situ FTIR | Real-time concentration profiles of reactants and products, reaction kinetics, detection of intermediates. |

| In-situ NMR | Detailed structural information on all species in solution, quantification of all components, mechanistic insights. |

The use of in-situ spectroscopic techniques, in conjunction with chromatographic methods, provides a comprehensive analytical toolkit for gaining deep mechanistic insights into the synthesis and characterization of this compound. These advanced analytical approaches are crucial for the development of efficient and stereoselective synthetic routes to this and other important chiral molecules.

Computational and Theoretical Studies of 2 5 Bromopyridin 3 Yl 2 Methylpropanal and Its Reactions

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and reactivity of organic molecules like 2-(5-Bromopyridin-3-yl)-2-methylpropanal. Such calculations provide fundamental insights into the behavior of the molecule at a quantum-mechanical level.

Prediction of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping out potential reaction pathways for this compound. By calculating the energies of reactants, products, and potential intermediates, a potential energy surface can be constructed. A primary goal of these calculations is to locate transition states, which are the energetic maxima along a reaction coordinate. The energy of the transition state is crucial for determining the activation energy of a reaction, and thus its kinetic feasibility. For a molecule with multiple reactive sites, such as the aldehyde group and the pyridine (B92270) ring in this compound, DFT can help predict which reaction pathways are most likely to occur under specific conditions.

Analysis of Electron Density and Molecular Orbitals

The analysis of electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, can reveal the electron-rich and electron-poor regions of this compound. This information is key to predicting sites susceptible to nucleophilic or electrophilic attack. Furthermore, the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about the molecule's reactivity. The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO's characteristics are indicative of its electron-accepting capabilities. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical stability.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide detailed electronic information, they are often performed on static structures. Molecular dynamics (MD) simulations, in contrast, model the movement of atoms and molecules over time. For a flexible molecule like this compound, which has rotatable bonds, MD simulations can be employed to explore its conformational landscape. By simulating the molecule's behavior in a given environment (such as in a solvent or at a particular temperature), researchers can identify the most stable conformations and the energetic barriers between them. This information is vital for understanding how the molecule's shape influences its interactions with other molecules, such as enzymes or receptors.

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization. By performing calculations on the optimized geometry of this compound, it is possible to predict its various spectra. For instance, theoretical calculations can predict the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy and the vibrational frequencies in Infrared (IR) spectroscopy. These predicted spectra can then be compared with experimental data to confirm the molecule's structure.

Ligand Design and Catalyst Optimization through Computational Modeling

The structural features of this compound, including its pyridine ring and aldehyde functional group, make it a potential candidate for use as a ligand in coordination chemistry or as a building block in drug discovery. Computational modeling plays a crucial role in these areas. Through techniques like molecular docking, scientists can predict how this molecule might bind to the active site of a protein, providing a basis for rational drug design. Similarly, computational methods can be used to model how the molecule might coordinate with a metal center, aiding in the design of new catalysts with enhanced activity and selectivity.

While specific computational studies on this compound are currently lacking, the methodologies described above represent a robust framework for future research. Such studies would undoubtedly provide valuable insights into the chemical and physical properties of this compound, paving the way for its potential applications.

Applications in Contemporary Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The potential for 2-(5-Bromopyridin-3-yl)-2-methylpropanal to serve as a building block for more complex heterocyclic systems is theoretically plausible but is not substantiated by specific examples in published studies.

Precursor to Pyridyl-Containing Polymers or Materials

Pyridyl-containing polymers are of interest for their potential applications in catalysis, electronics, and as ligands for metal complexes. The bifunctional nature of this compound could theoretically allow it to be incorporated into polymeric structures. For instance, the bromine atom could participate in cross-coupling polymerization reactions. However, there is no available research or patent literature that documents the use of this specific compound as a monomer or precursor for the synthesis of pyridyl-containing polymers or materials. The synthesis of polymers from other polyfunctional pyridines has been noted in a general context. heteroletters.org

Precursor in Total Synthesis Campaigns

Complex organic molecules, particularly natural products and pharmaceuticals, often require intricate, multi-step syntheses from carefully chosen starting materials. While substituted pyridines are key fragments in many biologically active compounds, there are no documented total synthesis campaigns in which this compound is explicitly used as a precursor or key intermediate. Its absence from this area of chemical literature suggests it is not a common or commercially available building block for such endeavors.

Development of Novel Synthetic Methodologies Utilizing the Compound

New synthetic methods are often tested on a variety of substrates to demonstrate their scope and limitations. A molecule like this compound, containing both an aldehyde and a bromo-heteroaromatic group, could serve as a substrate for developing new reactions. For example, it could be used to test novel C-H activation, cross-coupling, or aldehyde functionalization reactions. Nevertheless, a review of the literature on methodology development did not yield any studies where this compound was employed as a substrate to validate a new synthetic protocol.

Sustainability and Green Chemistry Aspects in Synthesis

Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal atom economy is 100%, meaning all atoms from the reactants are found in the final product, with no byproducts.

In a hypothetical synthesis of 2-(5-Bromopyridin-3-yl)-2-methylpropanal, a key step would be a cross-coupling reaction, for example, a Suzuki coupling between 3,5-dibromopyridine (B18299) and a suitable organoboron reagent derived from 2-methylpropanal.

Theoretical Atom Economy for a Hypothetical Suzuki Coupling Step:

| Reactants | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) | Byproducts | Molecular Weight ( g/mol ) | Atom Economy (%) |

| 3,5-Dibromopyridine | 236.88 | This compound | 228.09 | NaBr | 102.89 | 57.7 |

| Isopropyl(dimethyl)silyl enol ether | 158.33 | NaBr | 102.89 | |||

| n-Butyllithium | 64.06 | Lithium isopropoxide | 66.02 | |||

| Isopropoxyboronic acid pinacol (B44631) ester | 185.08 | Pinacol | 118.18 | |||

| Sodium hydroxide | 39.99 | Sodium borate (B1201080) salts | Variable |

This table is illustrative and based on a plausible multi-step sequence to generate the necessary boronic ester in situ, followed by the coupling reaction. The calculation demonstrates that even with an efficient coupling reaction, the generation of stoichiometric byproducts significantly lowers the atom economy.

Solvent Selection and Alternatives to Traditional Media

The choice of solvent is a critical aspect of green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. Traditional organic solvents are often volatile, flammable, and toxic.

In the context of synthesizing this compound, a cross-coupling step would typically employ solvents like toluene, tetrahydrofuran (B95107) (THF), or 1,4-dioxane. Green chemistry encourages the replacement of these hazardous solvents with more benign alternatives.

Comparison of Traditional and Greener Solvents for Cross-Coupling Reactions:

| Solvent | Classification | Boiling Point (°C) | Health/Environmental Concerns | Greener Alternatives |

| Toluene | Traditional | 111 | Volatile, toxic, suspected reproductive hazard | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) |

| 1,4-Dioxane | Traditional | 101 | Carcinogen, peroxide-forming | Water, Ethanol, Polyethylene glycol (PEG) |

| Tetrahydrofuran (THF) | Traditional | 66 | Peroxide-forming, volatile | 2-Methyltetrahydrofuran (2-MeTHF) |

Greener alternatives are selected based on their reduced toxicity, biodegradability, and derivation from renewable resources. For example, 2-MeTHF is derived from biomass and is a safer alternative to THF.

Performing organic reactions in water is highly desirable from a green chemistry perspective due to its non-toxicity, non-flammability, and abundance. Specialized catalytic systems have been developed to facilitate cross-coupling reactions in aqueous media. This often involves the use of water-soluble ligands for the metal catalyst (e.g., palladium) and surfactants to create micelles, which act as microreactors for the organic substrates. A Suzuki coupling to form the C-C bond in the synthesis of this compound could potentially be adapted to an aqueous system, which would significantly improve the safety and environmental profile of the process.

An even more sustainable approach is to conduct reactions under solvent-free conditions. This can be achieved by running reactions neat (only with reactants and catalyst) at elevated temperatures or by using mechanochemistry. Mechanochemical synthesis involves grinding or milling solid reactants together, where the mechanical energy input drives the chemical reaction. This method has been successfully applied to various coupling reactions and can lead to reduced reaction times, different product selectivities, and the elimination of solvent waste.

Catalysis for Reduced Waste Generation

Catalysis is a cornerstone of green chemistry, as catalysts can enable reactions with higher efficiency and selectivity, often under milder conditions, and can be used in small quantities and recycled.

For a plausible synthesis of this compound, catalysis would be central. The cross-coupling step would rely on a transition metal catalyst, typically palladium or nickel. To make this process greener, several strategies can be employed:

Use of High-Turnover Catalysts: Employing highly active catalysts at very low loadings (in parts per million) minimizes the amount of metal required and reduces contamination of the final product.

Heterogeneous Catalysis: Supporting the catalyst on a solid material (e.g., charcoal, silica, polymers) allows for easy separation from the reaction mixture by filtration and subsequent reuse. This simplifies purification and reduces waste from chromatographic separations.

Catalyst Recovery: For homogeneous catalysts, techniques like membrane filtration or the use of catalysts with "switchable" solubility can be employed for their recovery and recycling.

By focusing on recyclable and highly efficient catalytic systems, the waste generated from both the reaction itself and the subsequent purification steps can be significantly diminished.

Energy Efficiency in Synthetic Protocols

Reducing energy consumption is another key goal of green chemistry. Many traditional synthetic methods require prolonged heating at high temperatures. Modern techniques can often achieve the same or better results with significantly lower energy input.

For the synthesis of this compound, energy efficiency could be improved by:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. This is due to efficient and direct heating of the reaction mixture. Cross-coupling reactions are particularly well-suited for microwave heating.

Flow Chemistry: Conducting the synthesis in a continuous flow reactor rather than a batch process can offer better temperature control, improved safety for handling hazardous intermediates, and more efficient energy transfer. Flow systems can often be operated at higher temperatures and pressures more safely than batch reactors, leading to faster reactions.

Lowering Reaction Temperatures: The development of more active catalysts can enable reactions to be performed at lower temperatures, including room temperature, which directly translates to energy savings.

Future Directions and Emerging Research Avenues

Exploration of Novel Reactivity Patterns

The inherent structural features of 2-(5-Bromopyridin-3-yl)-2-methylpropanal—a reactive aldehyde, a modifiable bromopyridine core, and a quaternary center—offer fertile ground for the exploration of new chemical transformations. Future research could focus on leveraging the steric hindrance around the aldehyde to drive unusual reaction pathways or employing the bromine atom as a handle for a variety of cross-coupling reactions. Investigating its behavior under diverse reaction conditions, including high-pressure or microwave-assisted synthesis, could unveil unprecedented reactivity.

A key area of interest lies in the development of cascade reactions that simultaneously engage multiple functional groups within the molecule. For instance, a sequence initiated at the aldehyde could be designed to trigger a subsequent cyclization involving the pyridine (B92270) ring, offering a streamlined approach to complex heterocyclic scaffolds.

Integration into Photoredox Catalysis and Electrochemistry

The fields of photoredox catalysis and electrochemistry offer powerful tools for activating organic molecules under mild conditions. nih.govresearchgate.net The integration of this compound into these modern synthetic methodologies is a promising avenue for future research. The bromopyridine moiety is an ideal handle for photoredox-mediated cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are challenging to construct using traditional methods. scilit.com

Furthermore, the aldehyde functionality can participate in photoredox-catalyzed radical acylations, providing a direct route to ketones and other carbonyl-containing compounds. nih.gov Electrochemical methods could be explored for the selective reduction or oxidation of the molecule, potentially leading to novel transformations and the synthesis of valuable derivatives. researchgate.net The development of electrochemical protocols could also offer a greener and more sustainable alternative to conventional reagent-based methods.

Chemoenzymatic Synthesis Approaches

The growing demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries highlights the importance of stereoselective synthesis. Chemoenzymatic approaches, which combine the selectivity of enzymes with the practicality of chemical synthesis, offer a powerful strategy for accessing chiral molecules. mdpi.commdpi.com Future research could focus on the use of enzymes, such as oxidoreductases, to achieve the stereoselective reduction of the aldehyde group in this compound, yielding chiral alcohols with high enantiomeric excess.

Moreover, enzymes could be employed for the dynamic kinetic resolution of racemic derivatives of this compound, providing access to both enantiomers of a desired product. The development of novel enzyme-catalyzed reactions involving this substrate could significantly expand its synthetic utility and open doors to the synthesis of complex, biologically active molecules.

Development of Derivatization Strategies for Advanced Materials (excluding material properties)

The unique electronic and structural features of the bromopyridine core make this compound an attractive scaffold for the development of advanced materials. Future research in this area will focus on devising synthetic strategies to incorporate this building block into larger, functional architectures. Derivatization of the bromine atom through reactions like the Buchwald-Hartwig amination can be used to attach this core to other molecular units. researchgate.net

For instance, polymerization strategies could be developed to create novel polymers with tailored electronic or photophysical properties. The aldehyde functionality provides a convenient handle for post-polymerization modification, allowing for the fine-tuning of material characteristics. Additionally, the incorporation of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with interesting catalytic or gas-sorption properties.

Mechanistic Elucidation of Underexplored Transformations

A deep understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the rational design of new ones. For this compound, there are numerous transformations whose mechanisms remain to be fully elucidated. Future research should employ a combination of experimental and computational techniques to probe the intimate details of its reactivity.

Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring can provide valuable insights into reaction pathways and the nature of reactive intermediates. mdpi.com Computational modeling, using techniques such as density functional theory (DFT), can be used to map out potential energy surfaces and predict the feasibility of different reaction channels. A thorough mechanistic understanding will not only enhance the synthetic utility of this compound but also contribute to the broader field of organic chemistry.

Q & A

Q. What synthetic strategies are effective for preparing 2-(5-Bromopyridin-3-yl)-2-methylpropanal, and what intermediates are critical?

- Methodological Answer : The synthesis often involves palladium-catalyzed cross-coupling reactions. A key intermediate is 5-bromopyridin-3-ylboronic acid pinacol ester (CAS 214360-62-0), which can react with 2-methylpropanal precursors via Suzuki-Miyaura coupling. The use of pinacol esters enhances stability and reactivity under catalytic conditions . Critical steps include:

- Intermediate Preparation : Bromination of pyridine derivatives at the 5-position, followed by boronic ester formation.

- Coupling Conditions : Pd(PPh₃)₄ catalyst, Na₂CO₃ base, and DMF solvent at 80–100°C.

Table 1 : Key Intermediates and Reagents

| Intermediate | CAS RN | Role in Synthesis |

|---|---|---|

| 5-Bromopyridin-3-ylboronic acid pinacol ester | 214360-62-0 | Coupling partner for aldehyde formation |

| 2-Methylpropanal derivatives | N/A | Nucleophile for C–C bond formation |

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of chromatographic and spectroscopic techniques:

- HPLC/LC-MS : Confirm purity (>95%) and detect byproducts (e.g., unreacted boronic esters) .

- NMR Spectroscopy : Analyze - and -NMR to verify the aldehyde proton (δ 9.8–10.2 ppm) and pyridinyl C–Br coupling (δ 120–125 ppm) .

- X-ray Crystallography (if crystalline): Resolve steric effects of the methyl group using SHELXL refinement (e.g., bond angles: O1–C13–C14 = 121.0(2)°) .

Advanced Research Questions

Q. What crystallographic techniques resolve structural ambiguities in derivatives of this compound, and how are data contradictions addressed?

- Methodological Answer : For ambiguous electron density (e.g., disordered bromine atoms):

- High-Resolution Data Collection : Use synchrotron radiation or low-temperature (100 K) datasets to improve resolution (<0.8 Å) .

- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .

- Validation Tools : Check with PLATON’s ADDSYM to avoid over-interpretation of symmetry .

Example : In a related oxadiazole derivative, monoclinic P2₁/c space group (a=7.0327 Å, β=91.315°) required iterative refinement of anisotropic displacement parameters for Br1 .

Q. How does steric hindrance from the 2-methyl group influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : Steric effects reduce accessibility to the aldehyde carbonyl:

- Kinetic Studies : Compare reaction rates with non-methyl analogs (e.g., 2-(5-Bromopyridin-3-yl)propanal) in nucleophilic additions (e.g., Grignard reactions).

- DFT Calculations : Model transition states to quantify energy barriers (e.g., methyl group increases ΔG‡ by ~3 kcal/mol) .

- Experimental Data : In analogous aldehydes, methyl groups reduce yields by 20–30% in aldol condensations .

Q. What strategies mitigate competing side reactions (e.g., oxidation or dimerization) during storage or synthesis of this aldehyde?

- Methodological Answer :

- Stabilization : Store under inert gas (N₂/Ar) at 0–6°C to prevent oxidation to carboxylic acid derivatives .

- In Situ Generation : Prepare the aldehyde via oxidation of a protected alcohol (e.g., 2-(5-Bromopyridin-3-yl)-2-methylpropanol) using MnO₂, avoiding prolonged isolation .

- Additives : Include radical scavengers (e.g., BHT) during reactions to suppress radical dimerization pathways .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported synthetic yields for this compound derivatives?

- Methodological Answer : Common discrepancies arise from:

- Catalyst Loading : Pd(PPh₃)₄ at 2 mol% vs. 5 mol% can alter yields by 15–20% .

- Purification Methods : Column chromatography (SiO₂) vs. recrystallization may recover different ratios of diastereomers .

Recommendation : Optimize conditions using Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst batch) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.